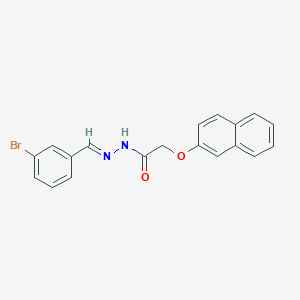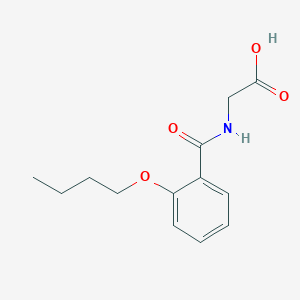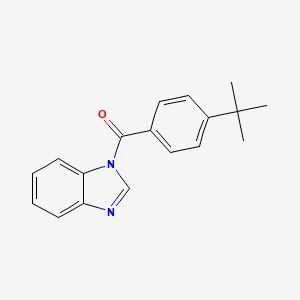![molecular formula C25H25N3O2 B5569037 N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
N-[2-(4-Acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide and its derivatives can be synthesized using various methods. One approach involves the Ugi four-component reaction, a versatile method that allows for the creation of complex molecules through the combination of multiple simpler components. This method has been successfully used to synthesize N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives with significant biological activity (Edraki et al., 2015).
Molecular Structure Analysis
The molecular structure of N-[2-(4-Acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide can be characterized using various spectroscopic techniques, such as IR, NMR, and mass spectrometry. These methods provide information about the functional groups, bonding patterns, and overall molecular architecture. Studies have used these techniques for structural confirmation of similar compounds, aiding in understanding their chemical nature and potential interactions (Hussain et al., 2016).
Chemical Reactions and Properties
This compound can participate in various chemical reactions due to its functional groups. These reactions can be utilized to modify the molecule and create derivatives with different properties and potential applications. For example, the N-formamide derivatives of l-piperazine-2-carboxylic acid have shown high enantioselectivity in catalytic reactions, demonstrating the versatility of piperazine derivatives in chemical synthesis (Wang et al., 2006).
科学的研究の応用
Metabolic Disposition in Various Species
Casopitant, a derivative of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, is a potent neurokinin-1 (NK1) receptor antagonist. It has been studied for its metabolic disposition in mice, rats, and dogs, showing rapid absorption and primarily fecal excretion of metabolites. Notable sex-related differences in elimination rates were observed in rats, and multiple oxidation routes and conjugation with glucuronic acid were identified as primary metabolic pathways (Miraglia et al., 2010).
Inhibition of β-Secretase (BACE1)
N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, structurally related to N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, have been synthesized and evaluated as inhibitors of β-secretase (BACE1). These compounds showed promise in inhibitory activities, potentially contributing to Alzheimer's disease treatment (Edraki et al., 2015).
Anti-Acetylcholinesterase Activity
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to the core structure of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, have shown significant anti-acetylcholinesterase activity. This activity is enhanced by substituting the benzamide with bulky moieties, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Disposition and Metabolism in Humans
The disposition and metabolism of Casopitant in humans involve extensive metabolism, with major circulating metabolites being hydroxylated and deacetylated derivatives. The drug is largely excreted through feces, and negligible amounts are excreted unchanged (Pellegatti et al., 2009).
Motilin Receptor Agonist
GSK962040, a derivative of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, acts as a motilin receptor agonist. This compound showed potentiation of neuronal-mediated contractions of isolated gastric antrum tissue, suggesting its application in gastrointestinal disorders (Westaway et al., 2009).
Lewis Basic Catalysts
Compounds derived from l-piperazine-2-carboxylic acid, related to the chemical structure , have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines. These have shown high enantioselectivity and yield, indicating potential applications in organic synthesis and pharmaceutical manufacturing (Wang et al., 2006).
Silent 5-HT1A Receptor Antagonist
WAY-100635, a phenylpiperazine derivative structurally similar to N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, is a selective antagonist of the 5-HT1A receptor. It showed potent antagonism in various behavioral models, indicating its utility in studying 5-HT1A receptor function and potential therapeutic applications (Forster et al., 1995).
作用機序
This compound acts as an inhibitor of osteoclast differentiation . It affects the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis . Moreover, it significantly attenuates the protein levels of CtsK, a critical protease involved in bone resorption .
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-19(29)27-15-17-28(18-16-27)24-10-6-5-9-23(24)26-25(30)22-13-11-21(12-14-22)20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGFZDYWMGVEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)

![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)
![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)


![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)
![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)
![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)
